molecular formula C15H11N3O B1440542 7-(Benzyloxy)-1H-indazole-3-carbonitrile CAS No. 1123169-54-9

7-(Benzyloxy)-1H-indazole-3-carbonitrile

Cat. No. B1440542
M. Wt: 249.27 g/mol
InChI Key: AJFNJMAKEYSEAW-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-1H-indazole-3-carbonitrile (7-BIC) is a heterocyclic aromatic organic compound that has been researched extensively due to its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. 7-BIC is an important building block for the development of novel compounds with therapeutic and pharmacological activities, and it has been used in the synthesis of various compounds with diverse biological activities. This article will provide an overview of the synthesis and application of 7-BIC, along with its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Catalytic Synthesis and Antimicrobial Activity

Indazole regioisomers, including structures related to 7-(Benzyloxy)-1H-indazole-3-carbonitrile, have been utilized in the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives. These compounds were synthesized using a catalytic method involving GdCl(3), demonstrating significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast and filamentous fungi (Yakaiah et al., 2008).

Inhibitory Effects on Nitric Oxide Synthases

A series of 7-substituted-indazoles, structurally similar to 7-(Benzyloxy)-1H-indazole-3-carbonitrile, has been explored for their inhibitory effects on nitric oxide synthases (NOS). These compounds have demonstrated potent inhibition, with certain derivatives exhibiting significant selectivity for specific types of NOS, offering insights into the modulation of NOS activity and potential therapeutic applications (Cottyn et al., 2008).

Cytotoxic and Antiviral Properties

Derivatives of benzo[h]quinoline-3-carbonitriles, sharing a core structure with 7-(Benzyloxy)-1H-indazole-3-carbonitrile, have shown considerable cytotoxic activity against various human tumor cell lines. Additionally, certain compounds have exhibited significant antivirus activity against the hepatitis-C virus, highlighting their potential in anticancer and antiviral therapies (Faidallah et al., 2012).

Antifungal Scaffold for β-1,6-Glucan Synthesis Inhibitors

Compounds related to 7-(Benzyloxy)-1H-indazole-3-carbonitrile, specifically 1,3-benzoxazole-4-carbonitrile derivatives, have been identified as novel antifungal agents. They exhibit moderate growth inhibition against Candida species, positioning them as potential scaffolds for the development of new antifungal medications (Kuroyanagi et al., 2010).

properties

IUPAC Name

7-phenylmethoxy-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c16-9-13-12-7-4-8-14(15(12)18-17-13)19-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFNJMAKEYSEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680065
Record name 7-(Benzyloxy)-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)-1H-indazole-3-carbonitrile

CAS RN

1123169-54-9
Record name 7-(Phenylmethoxy)-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzyloxy)-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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